Lipophilicity Shift vs. Parent Scaffold
The introduction of the 5,5-gem-dimethyl group to the 2-ethyl-1,3-oxazinane scaffold produces a measurable increase in computed lipophilicity. The target compound 2-ethyl-5,5-dimethyl-1,3-oxazinane exhibits a computed LogP of 1.37 , compared with an XLogP3 of 0.80 for the unsubstituted parent 2-ethyl-[1,3]oxazinane (CAS 24033-80-5) [1]. This difference of +0.57 log units corresponds to an approximately 3.7-fold increase in the octanol-water partition coefficient, consistent with the addition of two methylene equivalents of hydrophobic surface area to the scaffold.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.37 (computed, Leyan) |
| Comparator Or Baseline | 2-Ethyl-[1,3]oxazinane (CAS 24033-80-5): XLogP3 = 0.80 (computed) |
| Quantified Difference | ΔLogP = +0.57 (~3.7-fold increase in P) |
| Conditions | In silico prediction; different algorithms (LogP vs. XLogP3); cross-study comparison with methodological caveat |
Why This Matters
For fragment-based screening libraries, a LogP shift of 0.57 units moves the compound from a highly polar fragment space (LogP < 1) into a moderately lipophilic range, altering its suitability for different target classes and potentially improving membrane permeability for cell-based assays, though direct experimental LogD₇.₄ data remain unavailable for both compounds.
- [1] Kuujia. 2-Ethyl-1,3-oxazinane, CAS 24033-80-5. XLogP3: 0.8, Density: 0.878±0.06 g/cm³ (Predicted), Boiling Point: 161.8±33.0 °C (Predicted). https://www.kuujia.com/cas-24033-80-5.html (accessed 2026-05-06). View Source
